molecular formula C23H25BrN4O2S B2434067 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide CAS No. 422287-16-9

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B2434067
CAS No.: 422287-16-9
M. Wt: 501.44
InChI Key: RYSRWADAWZFAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a useful research compound. Its molecular formula is C23H25BrN4O2S and its molecular weight is 501.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BrN4O2S/c24-18-8-9-20-19(14-18)22(30)28(23(31)26-20)15-16-4-6-17(7-5-16)21(29)25-10-3-13-27-11-1-2-12-27/h4-7,18-20H,1-3,8-15H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIIOLZMBJRFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CC(CCC4NC3=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is a common structural motif in various bioactive compounds. The biological activities associated with this compound are primarily related to its anticancer properties and enzyme inhibition capabilities.

Property Value
Molecular FormulaC23H25BrN4O2S
Molecular Weight501.4 g/mol
IUPAC Name4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
InChIInChI=1S/C23H25BrN4O2S/c24-18...
InChI KeyRYSRWADAWZFAAL-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The quinazolinone structure allows for interactions with enzymes and receptors, potentially modulating their activity. The presence of the bromine atom and the thioamide group may enhance the binding affinity and specificity of the compound, leading to significant biological effects.

Anticancer Activity

Research indicates that This compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: MCF-7 Cell Line

A study evaluated the anticancer effects of this compound on the MCF-7 breast cancer cell line using the MTT assay. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2570
5045
10020

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.

Enzyme Inhibition

Additionally, this compound has been investigated for its role as an enzyme inhibitor. Its structural components allow it to interact with various enzymes involved in cancer progression and other diseases.

Q & A

Basic: What synthetic routes are recommended for this compound, and what are the critical reaction conditions?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydroquinazolinone core followed by functionalization. Key steps include:

  • Step 1: Bromination at the 6-position of 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Step 2: Alkylation of the quinazoline nitrogen with a benzyl halide derivative. A Mitsunobu reaction may be employed for stereochemical control .
  • Step 3: Coupling the intermediate with N-[3-(pyrrolidin-1-yl)propyl]benzamide via amide bond formation using EDCI/HOBt or DCC in anhydrous DMF .

Critical Conditions:

StepTemperature (°C)SolventCatalyst/Yield
Bromination80–90CCl₄NBS/AIBN, ~70% yield
Alkylation0–25THFDIAD/TPP, ~65% yield
Amide Coupling25DMFEDCI, ~85% yield

Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Basic: Which spectroscopic and chromatographic methods are optimal for characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Resolve aromatic protons (6.5–8.5 ppm) and pyrrolidine methylene groups (2.5–3.5 ppm). Use DMSO-d₆ to detect sulfanylidene tautomerism .
    • 2D NMR (HSQC, HMBC): Confirm connectivity between the quinazoline core and benzamide moiety .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern for bromine .
  • HPLC-PDA: Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.